1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid 1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14755969
InChI: InChI=1S/C16H17ClN2O3/c17-13-2-1-3-14-12(13)6-9-19(14)10-15(20)18-7-4-11(5-8-18)16(21)22/h1-3,6,9,11H,4-5,7-8,10H2,(H,21,22)
SMILES:
Molecular Formula: C16H17ClN2O3
Molecular Weight: 320.77 g/mol

1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid

CAS No.:

Cat. No.: VC14755969

Molecular Formula: C16H17ClN2O3

Molecular Weight: 320.77 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid -

Specification

Molecular Formula C16H17ClN2O3
Molecular Weight 320.77 g/mol
IUPAC Name 1-[2-(4-chloroindol-1-yl)acetyl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C16H17ClN2O3/c17-13-2-1-3-14-12(13)6-9-19(14)10-15(20)18-7-4-11(5-8-18)16(21)22/h1-3,6,9,11H,4-5,7-8,10H2,(H,21,22)
Standard InChI Key CDEIXVUWMWBMHI-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1C(=O)O)C(=O)CN2C=CC3=C2C=CC=C3Cl

Introduction

1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid is a synthetic compound featuring a piperidine ring substituted with an indole moiety. This compound is significant in medicinal chemistry due to its potential pharmacological applications, particularly in the development of therapeutic agents targeting various diseases. The molecular formula for this compound is C13H14ClN2O3, with a molecular weight of approximately 280.71 g/mol.

Structural Characteristics

The compound's structure includes a piperidine ring and an indole moiety, both of which are important scaffolds in medicinal chemistry. The presence of chlorine in the structure contributes to its unique chemical properties and potential biological activities. The indole structure is known for diverse pharmacological effects, including anticancer and antimicrobial activities.

Synthesis

The synthesis of 1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid typically involves multiple steps, utilizing methods such as microwave-assisted synthesis or traditional heating techniques to enhance yields and reduce reaction times. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of reactions and confirm the structure of intermediates and final products.

Biological Activities

The biological activity of this compound is primarily attributed to its indole structure. Indole derivatives are known for a wide range of pharmacological effects, including anticancer and antimicrobial activities. Research indicates its potential as an enzyme inhibitor, particularly for cyclooxygenase enzymes involved in inflammatory processes.

Potential Applications

1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid has potential applications in various therapeutic areas, including cancer and inflammation treatment. Its interaction with biological targets such as enzymes or receptors involved in disease pathways makes it a promising candidate for further research in therapeutic applications.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid, including:

Compound NameStructureUnique Features
1-(2-fluoroindolyl)acetylpiperidineContains a fluorinated indoleEnhanced bioactivity due to fluorine substitution
1-(bromoindolyl)acetylpiperidineContains a brominated indolePotentially different reactivity patterns due to bromine
4-(chlorophenyl)piperidineLacks an indole moietyFocused on central nervous system effects

These compounds highlight the unique aspects of 1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid, particularly its specific biological activities linked to the indole structure and piperidine framework.

Research Findings

Research continues to explore the efficacy and safety profiles of 1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid in various biological assays, contributing to its development as a therapeutic agent. Data from spectral analyses (e.g., NMR, infrared spectroscopy) confirm the functional groups present and their expected interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator